molecular formula C8H7ClF3N B1323524 3-Chloro-4-(trifluoromethyl)benzylamine CAS No. 361393-93-3

3-Chloro-4-(trifluoromethyl)benzylamine

Cat. No. B1323524
M. Wt: 209.59 g/mol
InChI Key: GRCRXCBPWHSEOI-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)benzylamine is an organic compound. It is a benzylamine derivative .


Synthesis Analysis

The synthesis of 3-Chloro-4-(trifluoromethyl)benzylamine involves the reduction of trifluoromethylbenzaldehyde . More details about its synthesis can be found in the relevant papers .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-(trifluoromethyl)benzylamine is C8H7ClF3N. Its InChI code is 1S/C8H7ClF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2 .


Physical And Chemical Properties Analysis

3-Chloro-4-(trifluoromethyl)benzylamine has a refractive index of n20/D 1.495 and a density of 1.379 g/mL at 25 °C .

Scientific Research Applications

    Synthesis of 3′-[(3-trifluoromethyl-4-chloro)-benzylamino]-3′-deoxy-5′-O-triphenylmethyl-β-D-thymidine

  • Synthesis of 3′-[(3-trifluoromethyl-4-chloro)-benzylamino]-3′-deoxy-5′-O-triphenylmethyl-β-D-thymidine

properties

IUPAC Name

[3-chloro-4-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCRXCBPWHSEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634674
Record name 1-[3-Chloro-4-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trifluoromethyl)benzylamine

CAS RN

361393-93-3
Record name 1-[3-Chloro-4-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 361393-93-3
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-bromomethyl-2-chloro-1-trifluoromethylbenzene (3.0 g, 11 mmol) in DMF (25 ml) was added dropwise to a mixture of 25% aqueous ammonia (50 ml) and DMF (25 ml). The reaction mixture was stirred at room temperature for 60 hours. The solvent was removed in vacuo. The residue was dissolved in ethyl acetate (100 ml) and washed with a saturated aqueous solution of sodium hydrogen carbonate (100 ml). The aqueous phase was extracted with ethyl acetate (2×60 ml). The combined organic layers were dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (90 g), using first ethyl acetate/heptane (1:3) together with 3% triethylamine and subsequently DCM/methanol/25% aqueous ammonia as eluent, to give 250 mg of 3-chloro-4-(trifluoromethyl)benzylamine.
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